2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
CAS No.: 35700-73-3
Cat. No.: VC8268088
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35700-73-3 |
---|---|
Molecular Formula | C12H14O3 |
Molecular Weight | 206.24 g/mol |
IUPAC Name | 2,2,5-trimethyl-3H-1-benzofuran-7-carboxylic acid |
Standard InChI | InChI=1S/C12H14O3/c1-7-4-8-6-12(2,3)15-10(8)9(5-7)11(13)14/h4-5H,6H2,1-3H3,(H,13,14) |
Standard InChI Key | IZWOJXGLGRGZNL-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C(=C1)C(=O)O)OC(C2)(C)C |
Canonical SMILES | CC1=CC2=C(C(=C1)C(=O)O)OC(C2)(C)C |
Introduction
Structural and Nomenclatural Analysis
Core Architecture
The compound’s backbone consists of a 2,3-dihydrobenzofuran system—a fused bicyclic structure with a benzene ring connected to a partially saturated furan moiety. Substituents include methyl groups at positions 2, 2, and 5, along with a carboxylic acid group at position 7 . This configuration creates a sterically crowded environment around the furan oxygen, influencing its electronic properties and reactivity.
Systematic Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name is 2,2,5-trimethyl-3H-1-benzofuran-7-carboxylic acid, reflecting the substituent positions and saturation state . The numbering begins at the oxygen atom in the furan ring, proceeding clockwise around the benzene moiety.
Molecular Descriptors
Key identifiers include:
Property | Value | Source |
---|---|---|
SMILES | CC1(OC2=C(C1)C=C(C=C2C(=O)O)C)C | |
InChI Key | IZWOJXGLGRGZNL-UHFFFAOYSA-N | |
Molecular Formula | ||
Exact Mass | 206.0943 g/mol |
The SMILES string confirms the methyl groups’ positions and the carboxylic acid’s orientation . Computational models predict a planar benzene ring with a puckered dihydrofuran component .
Synthetic and Physicochemical Properties
Synthetic Routes
While explicit synthesis protocols are unavailable in public records, analogous dihydrobenzofurans are typically synthesized via:
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Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.
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Friedel-Crafts alkylation to introduce methyl groups.
Reaction optimization likely requires careful temperature control to prevent ring opening or decarboxylation.
Spectroscopic Signatures
Predicted spectral data based on structural analogs:
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IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch) .
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¹H NMR: Three singlets for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–7.3 ppm), and a broad peak for the carboxylic acid (δ 10–12 ppm) .
Parameter | Aladdin Scientific | ChemShuttle |
---|---|---|
Purity | ≥97% | 95% |
Packaging | 100 mg | Custom |
Price | $50–$100 (estimated) | $300 |
Storage | Room temperature | 2–8°C |
Discrepancies in storage conditions suggest batch-to-batch variability in stability profiles.
Regulatory Status
Classified as non-pharmaceutical grade, with explicit restrictions against medical or consumer use . Material Safety Data Sheets (MSDS) mandate:
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